![molecular formula C11H15NO2S B12544329 Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- CAS No. 144365-93-5](/img/structure/B12544329.png)
Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- is a heterocyclic organic compound that features a pyridine ring substituted with a 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- typically involves the reaction of pyridine derivatives with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a thiolating agent. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. Common catalysts include palladium or platinum complexes, and the reaction is usually carried out under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of renewable solvents and energy-efficient processes, are increasingly being adopted in the industrial synthesis of such compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino-pyridines, alkoxy-pyridines.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethyl-1,3-dioxolane-4-yl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
144365-93-5 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)13-7-9(14-11)8-15-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
XDKQAGINCACJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CSC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


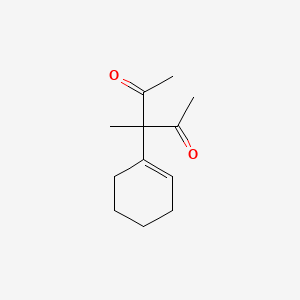
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
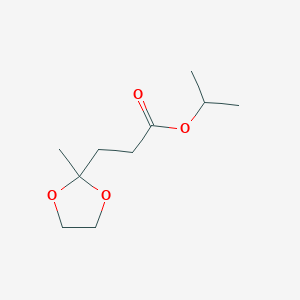
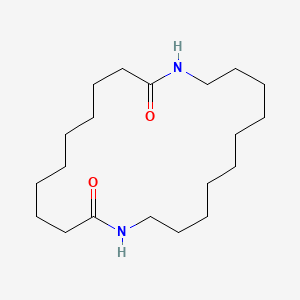
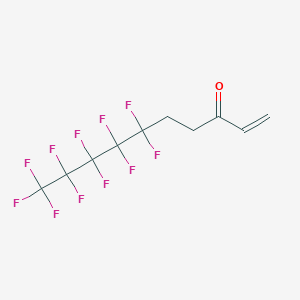


![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
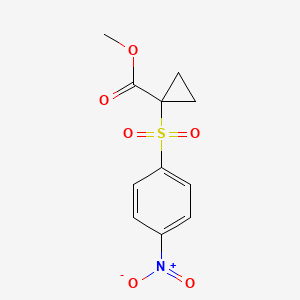
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
